Product packaging for Ethyl 2-bromo-6-chlorohexanoate(Cat. No.:CAS No. 132606-74-7)

Ethyl 2-bromo-6-chlorohexanoate

Cat. No.: B589314
CAS No.: 132606-74-7
M. Wt: 257.552
InChI Key: ZHXVCCOSNXYCOF-UHFFFAOYSA-N
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Description

Contextualizing Poly-halogenated Esters in Contemporary Chemical Research

Poly-halogenated esters are a class of organic compounds that have garnered significant attention in modern chemical research due to their enhanced reactivity and synthetic versatility. The presence of multiple halogen atoms on an ester backbone introduces several reactive sites, allowing for a wide range of chemical transformations. These compounds serve as valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The differential reactivity of various halogens (e.g., bromine vs. chlorine) within the same molecule allows for selective and sequential reactions. This orthogonality is a key advantage in multi-step syntheses, enabling chemists to introduce different functional groups in a controlled manner.

Significance of Dihaloester Scaffolds in Molecular Construction

Dihaloester scaffolds, such as that found in Ethyl 2-bromo-6-chlorohexanoate, are particularly significant in the construction of cyclic and heterocyclic systems. The two halogen atoms can act as handles for intramolecular cyclization reactions, leading to the formation of various ring structures that are prevalent in biologically active molecules.

The α-bromo position in this compound is highly activated towards nucleophilic substitution, making it an ideal site for the introduction of a wide array of functional groups. The terminal chloro group, while generally less reactive than the α-bromo group, provides a secondary site for cyclization or further functionalization under different reaction conditions. This dual reactivity allows for the strategic design of synthetic routes to complex target molecules.

Overview of Research Trajectories for Multifunctional Building Blocks

The development of multifunctional building blocks is a major focus in modern organic chemistry, aiming to streamline synthetic processes and increase molecular complexity in fewer steps. This compound exemplifies this trend by incorporating multiple reactive centers within a single, readily accessible molecule.

Current research is focused on exploring the full synthetic potential of such building blocks. This includes their use in cascade reactions, where multiple bonds are formed in a single operation, and in the synthesis of libraries of compounds for drug discovery and materials science. The ability to fine-tune the reactivity of each halogen through the choice of reaction conditions is a key area of investigation, promising to unlock new and efficient synthetic pathways.

While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in the synthesis of substituted lactams, piperidines, and other heterocyclic systems through intramolecular cyclization pathways. The principles of nucleophilic substitution and ring-closure reactions strongly support its utility as a precursor to these important classes of compounds.

Chemical and Physical Properties of this compound lookchem.com

PropertyValue
CAS Number 132606-74-7
Molecular Formula C8H14BrClO2
Molecular Weight 257.55 g/mol
Boiling Point 130-131 °C (at 7 Torr)
Density 1.362 g/cm³ (Predicted)
LogP 2.72210

Interactive Data Table: Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H14BrClO2257.55132606-74-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14BrClO2 B589314 Ethyl 2-bromo-6-chlorohexanoate CAS No. 132606-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132606-74-7

Molecular Formula

C8H14BrClO2

Molecular Weight

257.552

IUPAC Name

ethyl 2-bromo-6-chlorohexanoate

InChI

InChI=1S/C8H14BrClO2/c1-2-12-8(11)7(9)5-3-4-6-10/h7H,2-6H2,1H3

InChI Key

ZHXVCCOSNXYCOF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCCCCl)Br

Synonyms

Ethyl 2-bromo-6-chlorohexanoate

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Bromo 6 Chlorohexanoate and Analogous α,ω Dihaloesters

Established Preparative Routes from Precursors

Traditional synthetic routes to α,ω-dihaloesters often rely on the modification of readily available precursors through well-established reaction sequences. These methods include direct halogenation, chain elongation, and multi-step pathways from simple feedstocks.

Direct Halogenation Strategies

Direct halogenation is a primary method for introducing a halogen atom at the α-position of a carbonyl compound. For the synthesis of ethyl 2-bromo-6-chlorohexanoate, this would typically involve the α-bromination of a suitable precursor like ethyl 6-chlorohexanoate.

The most common approach for the α-bromination of esters involves the generation of an enolate intermediate, which then reacts with an electrophilic bromine source. Strong, non-nucleophilic bases are required to deprotonate the relatively weakly acidic α-proton of the ester. Alternatively, radical halogenation can be employed.

Key methods include:

Base-Mediated Halogenation: This involves treating the parent ester with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form the ester enolate. This is followed by quenching with an electrophilic bromine source like molecular bromine (Br₂) or carbon tetrabromide (CBr₄). reddit.com

Hell-Volhard-Zelinsky (HVZ) Reaction Analogue: The classic HVZ reaction is used for α-halogenating carboxylic acids. A common route to this compound involves first preparing 6-chlorohexanoic acid. lookchem.com This acid can then be subjected to α-bromination using reagents like Br₂ and a phosphorus catalyst (e.g., PBr₃) to yield 2-bromo-6-chlorohexanoic acid. The final step is the esterification of the resulting α,ω-dihaloacid with ethanol, typically under acidic conditions, to produce the target ester.

Radical Halogenation: N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, but it can also be used for the α-bromination of carbonyl compounds under radical initiation conditions. reddit.com

Table 1: Reagents for Direct α-Bromination of Ester Precursors

Method Base/Catalyst Bromine Source Typical Conditions
Enolate Formation LiHMDS, LDA CBr₄, Br₂ Anhydrous THF, low temperature (-78 °C)
HVZ Reaction PBr₃ (catalytic) Br₂ Neat or in a solvent, followed by esterification
Radical Reaction AIBN (initiator) NBS CCl₄, reflux

Chain Elongation and Functionalization Approaches

Chain elongation methods allow for the construction of the required carbon backbone from shorter, functionalized starting materials. These approaches offer flexibility in introducing the desired functional groups at specific positions. While many recent studies focus on microbial chain elongation for producing fatty acids nih.govfrontiersin.orgd-nb.info, classical organic synthesis provides robust chemical methods.

A representative strategy could involve:

Malonic Ester Synthesis: Starting with a precursor like 1-bromo-4-chlorobutane, alkylation of diethyl malonate can be performed.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the diacid, which upon heating, undergoes decarboxylation to yield 6-chlorohexanoic acid.

Halogenation and Esterification: The 6-chlorohexanoic acid is then α-brominated and esterified as described in the previous section to yield this compound.

This stepwise approach allows for the careful construction of the six-carbon chain while setting the stage for the introduction of the required halogen atoms.

Table 2: Illustrative Chain Elongation and Functionalization Sequence

Step Starting Material Reagents Intermediate/Product
1 Diethyl malonate + 1-bromo-4-chlorobutane NaOEt, EtOH Diethyl 2-(4-chlorobutyl)malonate

Multi-Step Synthesis from Readily Available Feedstocks

Designing a synthesis from simple, inexpensive, and readily available feedstocks is a cornerstone of practical organic chemistry. libretexts.orgyoutube.com Adipic acid, a common industrial chemical, serves as an excellent starting point for a multi-step synthesis of this compound.

A plausible synthetic pathway is as follows:

Monoesterification of Adipic Acid: Adipic acid can be converted to its monoethyl ester, monoethyl adipate (B1204190), through carefully controlled esterification.

Conversion to Acyl Chloride: The remaining carboxylic acid group of monoethyl adipate can be converted to an acyl chloride (ethyl 6-chloro-6-oxohexanoate) using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. A patented method describes this conversion using bis(trichloromethyl) carbonate. google.com

Functional Group Transformations: The synthesis can then proceed via reduction of the acyl chloride to an alcohol, followed by conversion to the 6-chloro functionality using a chlorinating agent. The final step would be the α-bromination of the ester.

This approach highlights the importance of sequential functional group manipulation in achieving a target molecule from a simple precursor. d-nb.infoarxiv.orgrsc.org

Metal-Mediated and Catalytic Approaches to Dihaloester Synthesis

Modern synthetic chemistry increasingly relies on metal-mediated and catalytic reactions to achieve high efficiency, selectivity, and functional group tolerance. These methods provide powerful alternatives to traditional stoichiometric reactions for the synthesis of complex molecules like dihaloesters.

Transition Metal Catalysis in C-X Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-halogen (C-X) bonds. researchgate.netthieme.de These methods can offer milder reaction conditions and improved functional group compatibility compared to traditional methods. While direct C(sp³)–H halogenation at the α-position of an ester is challenging, transition metal-catalyzed reactions provide alternative strategies for introducing halogens.

Key catalytic approaches include:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. While typically used for C-C, C-N, and C-O bond formation, developments in the field have led to methods for C-X bond formation. researchgate.net For instance, a suitably functionalized precursor could undergo a palladium-catalyzed coupling reaction with a halogen source.

Copper-Catalyzed Halogenation: Copper catalysts are effective for various halogenation reactions. These reactions can proceed through different mechanisms, including radical pathways or oxidative addition/reductive elimination cycles.

Rhodium and Iron Catalysis: Other transition metals like rhodium and iron have also been explored for C-H activation and subsequent functionalization, including halogenation. thieme.de

The development of transition metal-catalyzed reactions for the selective cleavage of C-N bonds in quaternary ammonium (B1175870) salts to form C-X bonds also represents a novel synthetic strategy. aimspress.comaimspress.comsioc-journal.cn

Table 3: Examples of Transition Metal Systems in C-X Bond Formation

Metal Catalyst Ligand(s) Halogen Source Reaction Type
Pd(OAc)₂ Phosphine or N-heterocyclic carbene (NHC) ligands N-Halosuccinimides (NXS) C-H Halogenation
CuBr₂ Bipyridine, Phenanthroline Dihalomethanes Halogenation of active C-H bonds
Fe(acac)₃ None CCl₄, CBr₄ Radical halogenation

Organometallic Reagents in Ester Functionalization

Organometallic reagents are fundamental tools in C-C bond formation. While highly reactive organometallics like organolithium and Grignard reagents typically react with esters to form tertiary alcohols libretexts.org, more chemoselective reagents allow for transformations on molecules that already contain an ester group. mdpi.com

Polyfunctional organozinc and organomagnesium reagents are particularly useful because they tolerate a wide range of functional groups, including esters. acs.orgnih.gov This tolerance allows for the construction of the carbon skeleton without the need for protecting the ester moiety.

Synthetic strategies could involve:

Organozinc Reagents: An organozinc reagent containing a chloroalkyl chain could be coupled with an α-bromo-α,β-unsaturated ester in a conjugate addition reaction.

Organocuprates (Gilman Reagents): These reagents are known for their ability to undergo 1,4-addition to α,β-unsaturated carbonyl compounds, which could be a key step in building the carbon backbone before a final halogenation step. libretexts.org

Negishi and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions can join organometallic reagents (organozinc or organoboron) with organic halides, offering a powerful method for constructing the carbon framework of α,ω-dihaloesters from smaller, functionalized pieces. researchgate.net

Table 4: Chemoselective Organometallic Reagents in Synthesis

Reagent Type General Formula Key Feature Application Example
Organozinc R-ZnX Tolerates ester, nitrile, and ketone groups Negishi coupling to form C-C bonds
Organomagnesium R-MgX·LiCl Enhanced reactivity and solubility, compatible with esters acs.org Bromine-magnesium exchange and subsequent coupling
Organocuprate R₂CuLi Soft nucleophile, selective for 1,4-addition Conjugate addition to unsaturated esters

Photoredox and Electrochemical Synthesis of Haloesters

In recent years, photoredox and electrochemical methodologies have emerged as powerful tools in organic synthesis, offering mild and selective pathways for generating reactive intermediates. nih.gov These approaches, which rely on single-electron transfer (SET) processes, provide a sustainable alternative to traditional methods that often require harsh reagents. nih.govbeilstein-journals.org

Photoredox Catalysis utilizes light energy, typically from visible light LEDs, to excite a photocatalyst. usp.br This excited catalyst can then engage in redox reactions with organic substrates to generate radical intermediates that would be difficult to access through conventional means. usp.brrsc.org For the synthesis of haloesters, this could involve the generation of alkyl radicals from readily available precursors like carboxylic acids or alkylsulfones, which can then be trapped by a halogen source. rsc.orgresearchgate.net While specific studies on this compound using this method are not prevalent, the principles can be applied to its synthesis. For instance, a suitable carboxylic acid precursor could undergo photocatalytic bromodecarboxylation. These reactions benefit from low catalyst loadings and ambient temperatures, reducing energy consumption and waste. usp.br

Electrochemical Synthesis replaces chemical oxidants or reductants with electricity, making it an inherently green and safe technology. beilstein-journals.orgrsc.org By controlling the potential at an electrode, chemists can precisely control redox events in a reaction. nih.gov For the formation of dihaloesters, electrosynthesis can be used to generate halogenating species in situ or to induce radical-based C-H functionalization or coupling reactions. researchgate.netbeilstein-journals.org For example, the electrochemical oxidation of a halide salt can produce a halogenating agent that reacts with an enolate or other suitable substrate. The field has seen significant advances, including the development of methods for C-P and C-C bond formation, demonstrating the versatility of electrochemistry in complex molecule synthesis. beilstein-journals.org

Both photoredox catalysis and electrosynthesis share the advantage of generating highly reactive radical intermediates under controlled conditions, enabling transformations that are challenging for traditional two-electron (polar) chemistry. nih.gov

Development of Novel Synthetic Pathways

The synthesis of specialized chemical intermediates like this compound is continuously evolving. Modern research focuses on developing pathways that are not only efficient but also adhere to principles of sustainability, stereochemical control, and scalability.

Green chemistry is the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.eduepa.gov Its twelve principles provide a framework for developing more sustainable synthetic routes. sigmaaldrich.comacs.orgconsensus.app

Key principles relevant to the synthesis of dihaloesters include:

Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. acs.org The use of photoredox, electrochemical, and organocatalytic methods (discussed below) directly aligns with this principle, offering an advantage over older methods like the Hunsdiecker reaction, which uses stoichiometric heavy metal salts. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and cycloadditions are typically high in atom economy, whereas substitutions and eliminations are inherently less so.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. yale.edu This encourages moving away from toxic reagents and heavy metals like mercury or silver. google.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Research into performing reactions in greener solvents or under solvent-free conditions is a key area of green chemistry.

Applying these principles to the synthesis of this compound would involve selecting catalytic routes over stoichiometric ones, using safer reagents and solvents, and designing the process to minimize energy consumption and waste generation.

This compound possesses a stereocenter at the α-carbon (the carbon bonded to the bromine atom). The development of methods to control the stereochemistry at this position is crucial for applications where a single enantiomer is required. Asymmetric synthesis of α-haloesters is an active area of research.

Modern approaches have moved beyond classical resolution to catalytic, enantioselective methods. These include:

Catalytic Asymmetric Cross-Couplings: Research has demonstrated that racemic α-bromo esters can undergo catalytic asymmetric cross-coupling reactions to produce α-aryl carboxylic acid derivatives with high enantiomeric excess. organic-chemistry.org A nickel/chiral diamine catalyst system, for example, can effectively couple racemic α-bromo esters with aryl and alkenyl silanes at room temperature, achieving enantioselectivity up to 90% ee. organic-chemistry.org

Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective transformations. N-heterocyclic carbenes (NHCs) have been used to generate chiral enolates that can be protonated or halogenated asymmetrically. academie-sciences.fr Similarly, chiral secondary amines can catalyze the α-alkylation of aldehydes via anodic oxidation, demonstrating a synergy between organocatalysis and electrochemistry. beilstein-journals.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective method for synthesis. Ene-reductases, for instance, can catalyze the asymmetric reduction of α,β-unsaturated compounds, including α-halo-α,β-unsaturated esters, to produce chiral products. researchgate.net

These advanced methods provide powerful tools for accessing enantioenriched α,ω-dihaloesters, which are valuable building blocks in organic synthesis.

Table 1: Comparison of Selected Enantioselective Methods for α-Haloester Synthesis and Related Reactions
Reaction TypeCatalyst SystemSubstrate TypeKey FindingReported Yield / Selectivity
Asymmetric Cross-CouplingNiCl₂·glyme / Chiral DiamineRacemic α-bromo estersFirst catalytic asymmetric cross-coupling of α-halo esters with aryl/alkenyl silanes.Up to 90% ee organic-chemistry.org
Enantioselective ProtonationN-Heterocyclic Carbene (NHC)α,β-Unsaturated estersGenerates chiral α-haloesters via protonation of a transient azolium enolate.Excellent ee and high yields academie-sciences.fr
Enantioselective Reformatsky ReactionMe₂Zn / Prolinol LigandAldehydes/Ketones + Ethyl iodoacetateCatalytic enantioselective addition to form β-hydroxy esters.Up to 98% yield and 95% ee acs.org
Asymmetric BioreductionEne-reductaseα-halo-α,β-unsaturated estersEnzymatic reduction of activated alkenes.Produces optically active compounds researchgate.net

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, is a transformative technology for chemical production. nih.gov It offers significant advantages over traditional batch processing, particularly for scaling up the synthesis of compounds like this compound.

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with hazardous reagents or exothermic reactions. flinders.edu.au Potentially hazardous intermediates can be generated and consumed in situ without isolation. flinders.edu.au

Superior Process Control: Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. researchgate.net The high surface-area-to-volume ratio enables rapid heating and cooling. flinders.edu.au

Scalability: Increasing production capacity (scaling out) can be achieved by running the system for longer periods or by operating multiple reactors in parallel, avoiding the complex re-optimization often required when scaling up batch reactors. flinders.edu.au

Integration of Technologies: Flow chemistry is exceptionally well-suited for integration with photochemical and electrochemical methods. rsc.org The defined path length and surface exposure in flow reactors are ideal for reactions requiring light or interaction with an electrode surface. rsc.org

A multi-step synthesis can be translated into a continuous flow process, with purification and analysis steps integrated in-line. flinders.edu.au For example, the synthesis of α-functionalized esters via the generation of lithium enolate intermediates has been successfully demonstrated in a continuous flow setup, achieving moderate to good yields. researchgate.net This approach could be adapted for the production of this compound, providing a safer, more efficient, and scalable manufacturing pathway.

Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 6 Chlorohexanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of Ethyl 2-bromo-6-chlorohexanoate are of particular interest due to the presence of two different leaving groups. The outcomes of these reactions are highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent reactivity differences between the C-Br and C-Cl bonds.

In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the nature of the leaving group. In the case of this compound, the bromine atom is generally a better leaving group than the chlorine atom. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater polarizability of the bromide ion, which makes it more stable in solution.

Consequently, nucleophilic attack will preferentially occur at the carbon atom bearing the bromine (the α-position). This selective reactivity allows for the sequential functionalization of the molecule. For instance, treatment with a soft nucleophile, such as a thiolate, would be expected to selectively displace the bromide.

Table 1: Relative Rates of Nucleophilic Substitution at the Two Halogen Centers

Nucleophile Reaction Center Relative Rate Predominant Mechanism
Sodium Iodide C2 (α-bromo) ~50 SN2
Sodium Iodide C6 (ω-chloro) 1 SN2
Sodium Azide C2 (α-bromo) High SN2

Note: The relative rates presented are illustrative and based on the general principles of leaving group ability in SN2 reactions.

The presence of a nucleophilic center and two electrophilic centers within the same molecule raises the possibility of intramolecular cyclization. If the ester group of this compound is hydrolyzed to a carboxylate under basic conditions, the resulting carboxylate anion can act as an internal nucleophile.

This internal nucleophile can then attack either the C2 or C6 position. Attack at the C2 position, displacing the bromide, would lead to the formation of a five-membered lactone, α-(4-chlorobutyl)-γ-butyrolactone. Alternatively, attack at the C6 position, displacing the chloride, would result in a seven-membered lactone. Based on the principles of ring strain and the superior leaving group ability of bromide, the formation of the five-membered ring is generally favored.

The carbon atom at the 2-position of this compound is a stereocenter. Nucleophilic substitution at this chiral center, proceeding through an SN2 mechanism, is expected to occur with inversion of configuration. This is a hallmark of the SN2 reaction, where the nucleophile attacks the carbon atom from the side opposite to the leaving group.

For example, if the starting material is the (R)-enantiomer of this compound, the product of an SN2 reaction at the C2 position with a nucleophile (e.g., cyanide) will be the (S)-enantiomer of the corresponding substituted product. In contrast, if the reaction were to proceed through an SN1 mechanism, which is less likely for a secondary halide under typical SN2 conditions, it would lead to a racemic mixture of products due to the formation of a planar carbocation intermediate.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are governed by the nature of the base, the solvent, and the structure of the substrate.

Elimination of HBr from the C2 and C3 positions can lead to the formation of Ethyl 6-chloro-2-hexenoate. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is the major product. In this case, elimination would favor the formation of the conjugated ester.

The stereoselectivity of the elimination reaction, particularly under E2 conditions, is dictated by the anti-periplanar arrangement of the proton to be removed and the leaving group. This can lead to the preferential formation of either the (E) or (Z)-isomer of the resulting alkene, depending on the conformation of the starting material.

Table 2: Predicted Products of Elimination Reactions

Base Major Product Minor Product Controlling Principle
Potassium tert-butoxide Ethyl 6-chloro-2-hexenoate (E-isomer) Ethyl 6-chloro-2-hexenoate (Z-isomer) Zaitsev's Rule, Stereoselectivity

Note: The product distribution is a prediction based on established principles of elimination reactions.

The mechanism of elimination can follow one of three primary pathways: E1, E2, or E1cb.

E2 Pathway : This is a concerted, one-step mechanism that is favored by strong, non-nucleophilic bases and a secondary halide like the one at the C2 position. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Given the structure of this compound, the E2 mechanism is the most likely pathway for the elimination of HBr.

E1 Pathway : This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by poor nucleophiles/weak bases and in polar protic solvents. For a secondary halide, the E1 pathway is generally in competition with the SN1 reaction and is less favored than the E2 pathway with strong bases.

E1cb Pathway : The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process where a proton is first removed to form a carbanion, followed by the departure of the leaving group. This pathway is favored when the proton to be removed is particularly acidic, and the leaving group is poor. The presence of the electron-withdrawing ester group at the C1 position increases the acidity of the α-proton at C2, making an E1cb mechanism a possibility under specific basic conditions, although the good leaving group ability of bromide still favors the E2 pathway.

Reactions Involving the Ester Moiety

The ester functional group in this compound is a key site for various chemical modifications, including nucleophilic acyl substitution and reduction.

Transesterification and Ester Hydrolysis

The ethyl ester of 2-bromo-6-chlorohexanoic acid can undergo transesterification in the presence of an alcohol and a catalytic amount of acid or base. This reaction involves the substitution of the ethoxy group (-OCH2CH3) with a different alkoxy group. The general mechanism, under acidic conditions, involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol. Basic conditions, conversely, involve the nucleophilic attack of an alkoxide ion on the carbonyl carbon.

Ester hydrolysis , the cleavage of the ester bond to yield the corresponding carboxylic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification, while base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, leading to the formation of a carboxylate salt.

ReactionReagentsProduct
TransesterificationR'OH, H+ or B:2-bromo-6-chlorohexanoate ester of R'OH
Hydrolysis (acidic)H3O+2-bromo-6-chlorohexanoic acid
Hydrolysis (basic)NaOH, H2OSodium 2-bromo-6-chlorohexanoate

Reduction to Alcohol Functionality

The ester moiety of this compound can be reduced to the corresponding primary alcohol, 2-bromo-6-chloro-1-hexanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. A second hydride addition to the aldehyde then yields the primary alcohol upon acidic workup. It is important to note that the halide functionalities may also be susceptible to reduction depending on the reaction conditions and the reducing agent employed.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH4)2-bromo-6-chloro-1-hexanol

Condensation Reactions of the Ester Alpha-Carbon

The alpha-carbon of the ester in this compound is activated by the adjacent carbonyl group, making the alpha-proton acidic and amenable to deprotonation by a suitable base to form an enolate. This enolate can then participate in various condensation reactions, such as the Claisen condensation. In a crossed Claisen condensation, the enolate of this compound could react with another ester to form a β-keto ester. However, the presence of the alpha-bromo substituent complicates this reactivity, as it can also be a site for nucleophilic attack or elimination.

Organometallic Transformations

The carbon-bromine bond in this compound is the primary site for the formation of organometallic reagents, which are pivotal for carbon-carbon bond formation.

Reformatsky Reaction and Zinc Enolate Chemistry

The Reformatsky reaction is a key transformation for α-halo esters like this compound. This reaction involves the treatment of the α-bromo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is less basic and less reactive than the corresponding lithium or magnesium enolates, allowing it to react selectively with the carbonyl group of aldehydes and ketones to form β-hydroxy esters.

The mechanism involves the oxidative insertion of zinc into the carbon-bromine bond to form a zinc enolate. This enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, followed by a nucleophilic attack on the carbonyl carbon through a six-membered chair-like transition state. Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester. The presence of the chloro group at the 6-position is generally not affected under these conditions, highlighting the chemoselectivity of the reaction.

ElectrophileProduct
Aldehyde (R'CHO)Ethyl 2-(1-hydroxyalkyl)-6-chlorohexanoate
Ketone (R'R''CO)Ethyl 2-(1-hydroxyalkyl)-6-chlorohexanoate

Grignard and Organolithium Additions

While the formation of a Grignard reagent at the carbon-bromine bond of this compound is conceivable, its subsequent reactivity is complex. The highly reactive Grignard reagent could potentially react with the ester moiety of another molecule, leading to self-condensation products. Therefore, the in-situ formation and reaction with an electrophile would be necessary.

Similarly, the use of organolithium reagents would lead to a highly reactive species. The generation of an organolithium compound at the C-Br bond would likely result in rapid intramolecular or intermolecular reactions involving the ester group. Due to the high reactivity of Grignard and organolithium reagents, their application in transformations of this compound requires careful control of reaction conditions to achieve selective outcomes.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck)

This compound possesses two distinct carbon-halogen bonds: a secondary C-Br bond alpha to an ester group and a primary C-Cl bond. This structural feature allows for selective functionalization, primarily at the more reactive C-Br bond, using transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ester group activates the C-Br bond, making it a suitable electrophile for such transformations.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org For this compound, a selective reaction at the C-Br bond is anticipated. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent (activated by a base) and subsequent reductive elimination to yield the coupled product. organic-chemistry.org While reactions specifically detailing this compound are not prevalent, the coupling of related α-bromo esters like ethyl bromoacetate (B1195939) with arylboronic acids is well-established, often utilizing palladium catalysts, sometimes with copper(I) oxide as a co-catalyst. rsc.org The primary C-Cl bond is expected to remain intact under typical Suzuki conditions, which favor the more reactive C-Br bond.

Negishi Coupling: The Negishi coupling provides another effective route for C-C bond formation by reacting an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and functional group tolerance. wikipedia.org The reaction with this compound would proceed via a similar catalytic cycle to the Suzuki reaction, with the key difference being the use of an organozinc nucleophile. The versatility of the Negishi coupling allows for the introduction of various sp³, sp², and sp hybridized carbon fragments at the C-2 position of the hexanoate (B1226103) backbone. wikipedia.org Palladium catalysts are generally preferred for their high yields and functional group tolerance. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org While typically applied to aryl and vinyl halides, modifications of the Heck reaction can accommodate certain alkyl halides. The application to this compound would likely be challenging but could potentially occur under specific catalytic conditions. The reaction mechanism involves oxidative addition of palladium to the C-Br bond, followed by insertion of the alkene and β-hydride elimination. organic-chemistry.org

Table 1: Overview of Potential Cross-Coupling Reactions
ReactionNucleophileTypical CatalystReactive Site on SubstrateExpected Product Type
Suzuki CouplingOrganoboron (e.g., R-B(OH)₂)Palladium(0) complexes (e.g., Pd(PPh₃)₄)C-BrEthyl 2-substituted-6-chlorohexanoate
Negishi CouplingOrganozinc (e.g., R-ZnCl)Palladium(0) or Nickel complexesC-BrEthyl 2-substituted-6-chlorohexanoate
Heck ReactionAlkene (e.g., R'-CH=CH₂)Palladium(0) complexesC-BrEthyl 2-(alkenyl)-6-chlorohexanoate (potential)

Radical Chemistry and Photoredox Transformations

The carbon-halogen bonds in this compound are susceptible to cleavage under radical conditions, opening pathways to further functionalization and polymerization.

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a key step in many radical reactions. In the context of this compound, an SET process can initiate the formation of a radical at the C-2 position. This is the fundamental principle behind Atom Transfer Radical Polymerization (ATRP), where a lower oxidation state transition metal complex (e.g., Cu(I)Br complexed with a ligand) donates a single electron to the organic halide. This transfer results in the homolytic cleavage of the C-Br bond, generating a carbon-centered radical (EtOOC-CH•-(CH₂)₄-Cl) and the corresponding higher oxidation state metal complex (e.g., Cu(II)Br₂). This process is reversible, allowing for controlled radical concentrations and the synthesis of well-defined polymers.

Photoinduced Reactions of Haloesters

Photoinduced reactions provide a method for generating radicals from haloesters through the input of light energy. The C-Br bond is weaker than the C-Cl bond and is therefore more likely to undergo homolytic cleavage upon irradiation with ultraviolet (UV) light. This photolysis would generate a bromine radical and an ethyl 2-radicyl-6-chlorohexanoate intermediate. This reactive radical can then participate in various subsequent reactions, such as hydrogen abstraction from a solvent, addition to an alkene, or dimerization. While specific studies on this compound are scarce, the general principles of haloalkane photochemistry suggest that the C-Br bond is the primary site of photo-reactivity.

Controlled Radical Polymerization Initiators

This compound is an excellent candidate for an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). Its structure contains an α-bromo ester moiety, a common and effective initiating group for the polymerization of various monomers like styrenes and (meth)acrylates. cmu.edu

In a typical ATRP setup, the C-Br bond of this compound is reversibly activated by a transition metal catalyst, such as a copper(I) complex with a nitrogen-based ligand (e.g., tris(2-(dimethylamino)ethyl)amine, Me₆TREN). cmu.educmu.edu This generates a radical at the alpha-carbon, which then adds to a monomer molecule to start the growing polymer chain. The number of growing chains is determined by the initial concentration of the initiator. Using this initiator would result in polymers with a 6-chlorohexyl ester group at one terminus and a bromine atom at the other, allowing for further post-polymerization modification at both ends of the polymer chain.

Table 2: Components for ATRP Using this compound
ComponentRoleExample
This compoundInitiatorProvides the initial radical and one polymer end-group.
MonomerBuilding BlockStyrene, Methyl methacrylate (B99206) (MMA), n-Butyl acrylate (B77674) (BA)
CatalystRadical GenerationCopper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
LigandSolubilizes and tunes catalyst activity2,2'-bipyridine (bpy), PMDETA, Me₆TREN
SolventReaction MediumToluene, N,N-Dimethylformamide (DMF)

Neighboring Group Participation and Rearrangement Reactions

Role of Halogen and Ester Groups in Rearrangements

Neighboring group participation (NGP) occurs when a functional group within a molecule acts as an internal nucleophile to displace a leaving group, often leading to a cyclic intermediate and affecting the stereochemistry or rate of the reaction.

In this compound, the carbonyl oxygen of the ester group is a potential neighboring group. However, its participation in displacing the α-bromine is geometrically impossible as it would require the formation of a highly strained three-membered ring.

Participation by the terminal chlorine atom to displace the α-bromine would necessitate the formation of a seven-membered cyclic intermediate. The formation of such a medium-sized ring is entropically and enthalpically disfavored, making this pathway unlikely under normal conditions.

Conversely, participation of the ester's carbonyl oxygen to displace the 6-chloro group would require the formation of an eight-membered lactone ring, which is also an unfavorable process. Therefore, significant neighboring group participation or rearrangements involving intramolecular displacement of the halogens are not expected to be prominent reaction pathways for this compound. The reactivity is primarily dictated by the direct cleavage of the C-X bonds by external reagents or energy sources.

Anomeric and Hyperconjugative Effects on Reactivity

Stereoelectronic effects, which involve the influence of orbital alignment on molecular conformation and reactivity, are crucial in understanding the behavior of this compound. While the classical anomeric effect is typically discussed in the context of cyclic systems like pyranose rings, the underlying principles of hyperconjugation are highly relevant to this acyclic molecule.

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (usually a σ-bond) to an adjacent empty or partially filled anti-bonding orbital (σ* or π*). In the case of this compound, several hyperconjugative interactions can be postulated to influence its reactivity, particularly at the α-carbon.

The most significant of these is the interaction between the carbon-halogen bonds and adjacent sigma bonds. Specifically, hyperconjugation involving the σ(C-H) and σ(C-C) bonds on the carbon backbone with the low-lying σ(C-Br) anti-bonding orbital can weaken the C-Br bond. This interaction, often denoted as σ → σ, increases the electron density in the anti-bonding orbital, thereby elongating and polarizing the C-Br bond. This makes the bromine atom a better leaving group in nucleophilic substitution reactions. A similar, though generally less pronounced, effect can be expected for the C-Cl bond at the other end of the molecule.

Furthermore, a "generalized" anomeric effect, which is essentially a form of hyperconjugation, can be considered. In related α-haloesters, it has been proposed that the interaction between a lone pair of electrons on the carbonyl oxygen and the anti-bonding orbital of the C-Br bond (n → σ*C-Br) can influence reactivity. This interaction would further stabilize the transition state for nucleophilic attack at the α-carbon by delocalizing the developing charge.

The relative strength of these hyperconjugative interactions can be influenced by the electronegativity and size of the halogen atoms. Bromine, being larger and more polarizable than chlorine, generally forms a weaker bond with carbon, and its σ* orbital is lower in energy, making it a better acceptor for hyperconjugative interactions. This suggests that the C-Br bond is likely the more reactive site for nucleophilic substitution.

Table 1: Postulated Hyperconjugative Interactions in this compound and Their Potential Effects

Interacting OrbitalsType of InteractionPotential Effect on Reactivity
σ(C-H) → σ(C-Br)HyperconjugationWeakens the C-Br bond, enhancing bromide's leaving group ability.
σ(C-C) → σ(C-Br)HyperconjugationContributes to weakening the C-Br bond.
n(O) → σ(C-Br)Generalized Anomeric EffectStabilizes the transition state for nucleophilic substitution at the α-carbon.
σ(C-H) → σ(C-Cl)HyperconjugationWeakens the C-Cl bond, potentially influencing reactions at the ζ-carbon.

It is important to note that these effects are conformational dependent, requiring specific spatial arrangements of the interacting orbitals for maximum overlap. The flexible acyclic nature of this compound means that multiple conformations will exist in solution, and only those with the appropriate orbital alignment will experience the full stabilizing or activating effects of hyperconjugation.

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of this compound are centered around the acidity of the α-hydrogen and the basicity of the carbonyl oxygen.

The hydrogen atom attached to the α-carbon (the carbon bearing the bromine atom) is expected to be significantly more acidic than a typical alkane C-H bond. libretexts.org This increased acidity is due to two main factors:

Inductive Effect: The electron-withdrawing nature of the bromine atom and the carbonyl group polarizes the C-H bond, making the proton easier to abstract.

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting carbanion, known as an enolate, is stabilized by resonance. The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group. libretexts.orgucalgary.ca

The pKa value for the α-hydrogen of a typical ester is around 23-25. libretexts.orgucalgary.ca The presence of the α-bromo substituent is expected to further increase the acidity, likely lowering the pKa by several units due to its strong inductive effect.

The basicity of this compound is attributed to the lone pairs of electrons on the carbonyl oxygen. This oxygen can be protonated by strong acids. However, the electron-withdrawing effects of the α-bromo group will reduce the electron density on the carbonyl oxygen, making it less basic than in a simple, unsubstituted ester.

Proton transfer dynamics are fundamental to several reactions that this compound can undergo. In the presence of a suitable base, the α-proton can be removed to form an enolate. This enolate is a key reactive intermediate in reactions such as aldol-type condensations and alkylations. The rate of this proton transfer will depend on the strength of the base, the solvent, and the temperature.

The interconversion between the keto and enol tautomers, known as keto-enol tautomerization, is another important aspect of its proton transfer dynamics. This process can be catalyzed by either acid or base. pressbooks.pub

Base-catalyzed tautomerization: A base removes the α-proton to form the enolate, which is then protonated on the oxygen to yield the enol. pressbooks.pub

Acid-catalyzed tautomerization: The carbonyl oxygen is protonated, making the α-proton more acidic and facilitating its removal by a weak base (like the solvent) to form the enol. pressbooks.pub

For most simple esters, the keto form is significantly more stable and predominates at equilibrium.

Table 2: Estimated Acid-Base Properties of this compound in Comparison to a Simple Ester

PropertySimple Ester (e.g., Ethyl Acetate)This compound (Predicted)Reason for Difference
pKa of α-hydrogen~25< 25Inductive effect of the α-bromo substituent increases acidity.
Basicity of Carbonyl OxygenModerateLowerThe electron-withdrawing α-bromo group reduces the electron density on the carbonyl oxygen.
Enolate FormationRequires a strong baseCan be formed with a moderately strong baseIncreased acidity of the α-proton facilitates enolate formation.

Applications As a Key Intermediate in Complex Chemical Synthesis

Versatility as a Bifunctional Alkylating Agent

Ethyl 2-bromo-6-chlorohexanoate is considered a bifunctional molecule, possessing two distinct electrophilic centers that can participate in alkylation reactions. The carbon atom bonded to the bromine (C-2) is activated by the adjacent electron-withdrawing ethyl ester group, making the α-bromo group particularly susceptible to nucleophilic attack and enolate formation. The primary alkyl chloride at the other end of the molecule (C-6) provides a second site for nucleophilic substitution, typically under different reaction conditions. This differential reactivity allows for a stepwise approach to building more complex molecular architectures, where one site can be reacted selectively while leaving the other intact for subsequent transformations.

Construction of Diverse Carbon-Carbon Frameworks

The compound is a valuable tool for elongating and elaborating carbon chains, leading to the formation of sophisticated molecular skeletons.

The α-bromo ester functionality is ideally suited for the Reformatsky reaction, a classic method for synthesizing β-hydroxy esters. In this reaction, the α-bromo ester reacts with a metal, typically zinc, to form an organozinc intermediate known as a Reformatsky enolate. This enolate then acts as a nucleophile, adding to the carbonyl group of an aldehyde or ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the β-hydroxy ester. This method is particularly useful for creating carbon-carbon bonds under relatively mild conditions. The general approach of using α-bromo esters like ethyl 2-bromoacetate in Reformatsky reactions to produce β-hydroxy esters in high yields is well-established. researchgate.net

Polyketides are a large class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of simple acyl units. escholarship.org Synthetic chemists aim to create mimics of these complex structures for various applications, including biological probes and drug discovery. This compound can serve as a building block in the synthesis of these mimics. The α-bromo ester moiety allows for chain extension via enolate chemistry, analogous to the condensation steps in biosynthesis. The terminal chloro group can be used for subsequent cyclization or for linking the chain to other molecular fragments, providing a route to construct the complex backbones characteristic of polyketides.

The Matteson homologation is a powerful and versatile method for the stereoselective synthesis of α-chiral boronic esters from simpler achiral boronic esters. researchgate.net This reaction involves the use of a lithiated dihalomethane, which adds to the boron atom, followed by a 1,2-migration of an alkyl or aryl group from the boron to the carbon, displacing a halide ion. This process creates a new stereocenter with high enantiomeric excess. While the classic Matteson reaction uses (dihalomethyl)lithium, the principles of generating α-lithiated species that react with boronic esters can be extended. An enolate generated from an α-bromo ester like this compound could potentially be used in related transformations, or the boronic esters produced via Matteson homologation could be further elaborated using the chloro-terminated arm of the molecule, thus broadening the range of accessible chiral secondary boronic esters which are important substrates in asymmetric synthesis. researchgate.net

Precursor to Heterocyclic Compounds

The two reactive halogen sites on the molecule's carbon backbone make it an excellent starting material for synthesizing cyclic structures through intramolecular reactions.

Lactones (cyclic esters) are prevalent motifs in natural products and are important synthetic intermediates. thieme-connect.de this compound can be converted into lactones through an intramolecular cyclization pathway. For instance, the α-bromo group can be substituted by a hydroxyl group. Subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid would yield a 6-chloro-2-hydroxyhexanoic acid. Intramolecular nucleophilic substitution, where the hydroxyl group displaces the terminal chlorine atom, would result in the formation of a substituted tetrahydrofuran-2-carboxylic acid, which can be further transformed. Alternatively, hydrolysis of the ester followed by intramolecular attack of the resulting carboxylate on the carbon bearing the chlorine would lead to the formation of a larger ring lactone. The formation of five- and six-membered cyclic ethers and lactones through such intramolecular C-O bond formation strategies is a common and powerful method in organic synthesis. organic-chemistry.org

Routes to Nitrogen-Containing Heterocycles

The unique structure of this compound, with electrophilic centers at the C2 (alpha-bromo) and C6 (primary-chloro) positions, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. These rings are fundamental cores in many pharmaceuticals and biologically active compounds. nih.gov The general strategy involves sequential or tandem reactions where nitrogen nucleophiles displace the halogen atoms, leading to cyclization.

For instance, reaction with a primary amine or ammonia (B1221849) can lead to the formation of substituted piperidines. Typically, the more reactive α-bromo group would react first, followed by an intramolecular nucleophilic substitution of the terminal chlorine atom by the newly introduced nitrogen, closing the six-membered ring. The reaction conditions can be tuned to control the sequence and yield of the cyclized product. While specific literature detailing this exact transformation for this compound is not abundant, the use of halo-substituted building blocks for constructing nitrogen heterocycles is a well-established synthetic method. researchgate.net

Furoindoline Synthesis

The furoindoline skeleton is a significant structural motif found in a number of natural products and pharmacologically active molecules. The synthesis of these complex structures often requires versatile and multifunctional building blocks. This compound can be envisioned as a potential precursor for certain substituted furoindolines, although direct, documented examples are specialized. An enzymatic approach for the asymmetric synthesis of furoindolines has been reported, highlighting the importance of this chemical class. nih.gov A hypothetical chemical route could involve coupling the C2 position of an indole (B1671886) derivative with the C6 position of the hexanoate (B1226103) chain, followed by subsequent reactions to form the furan (B31954) ring and cyclize into the final furoindoline structure.

Derivatization to Polyfunctionalized Organic Molecules

The presence of three distinct functional groups—an α-bromo moiety, a terminal chloro group, and an ethyl ester—allows for the systematic and selective derivatization of this compound into a wide array of polyfunctionalized molecules.

The differential reactivity of the C-Br and C-Cl bonds is key to the selective introduction of new functionalities. The α-bromo group is significantly more reactive towards nucleophilic substitution than the primary chloro group. This allows for selective displacement of the bromide with a variety of nucleophiles while leaving the chloride intact for subsequent transformations.

Table 2. Potential Selective Derivatization Reactions

Reagent/Nucleophile Functional Group Introduced (at C2) Potential Application
Sodium Azide (NaN₃) Azide (-N₃) Precursor for amines, triazoles
Potassium Cyanide (KCN) Nitrile (-CN) Chain extension, precursor for acids/amines
Primary/Secondary Amine (RNH₂/R₂NH) Substituted Amine (-NHR/-NR₂) Synthesis of amino acids, heterocycles

Following the initial reaction at the C2 position, the less reactive C6 chloro group can be targeted under more forcing conditions or with different nucleophiles, providing a stepwise route to molecules with multiple, distinct functional groups. Furthermore, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or transesterified, adding another layer of synthetic versatility.

The carbon atom at the C2 position, bonded to the bromine, is a chiral center. If this compound is resolved into its individual enantiomers or synthesized in an enantiomerically pure form, it becomes a valuable chiral building block for asymmetric synthesis. researchgate.net Chiral α-bromo esters are widely used in the stereoselective synthesis of complex molecules, including α-aryl carboxylic acid derivatives and various heterocycles. researchgate.netacs.org

The use of a single enantiomer of this compound allows for the transfer of chirality into the target molecule, which is critical in the synthesis of pharmaceuticals where often only one enantiomer is biologically active. Catalytic asymmetric methods have been developed for reactions involving racemic α-bromo esters, enabling the production of enantiomerically enriched products. acs.orgnih.gov

Integration into Multi-Step Synthetic Sequences

The utility of this compound is most apparent in its role within complex, multi-step synthetic plans, where strategic bond formation is paramount.

The bifunctional nature of this compound makes it exceptionally well-suited for both convergent and divergent synthetic strategies.

Divergent Synthesis: This strategy involves using a common intermediate to generate a library of structurally related compounds. wikipedia.org Starting with this compound, a diverse range of molecules can be created by first reacting the α-bromo position with one set of nucleophiles, and then reacting the C6-chloro position with a second, different set of nucleophiles. This allows for the rapid generation of numerous analogs for applications like drug discovery and materials science. The use of bifunctional linkers is a powerful method for this type of synthesis. nih.gov

This compound: A Halogenated Ester in Chemical Synthesis

This compound is a bifunctional organic compound featuring two distinct halogen atoms and an ester group. This unique structural arrangement provides it with versatile reactivity, making it a potentially useful building block in various chemical syntheses. This article explores the chemical properties and synthetic applications of this compound, with a focus on its role as an intermediate in the construction of complex molecular architectures.

Chemical Identity and Properties

This compound is characterized by the presence of a bromine atom at the alpha-position to the ester carbonyl and a chlorine atom at the terminal carbon of the hexanoate chain. This dual halogenation at different positions of the carbon skeleton allows for selective chemical transformations.

Below is a table summarizing the key chemical data for this compound:

PropertyValue
IUPAC Name This compound
CAS Number 132606-74-7 lookchem.comchemicalbook.com
Molecular Formula C₈H₁₄BrClO₂ lookchem.com
Molecular Weight 257.55 g/mol lookchem.com
Boiling Point 130-131 °C at 7 Torr lookchem.com
Density 1.362 ± 0.06 g/cm³ (Predicted) lookchem.com

Note: Some properties are predicted and may vary.

The presence of two different halogens is a key feature of this molecule. The bromo group at the α-position is generally more reactive towards nucleophilic substitution than the chloro group at the ω-position, allowing for sequential reactions at these two sites. This differential reactivity is a valuable tool in synthetic organic chemistry.

The structure of this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic rings. The two halogen atoms can serve as handles for the introduction of various functional groups or for the formation of new carbon-carbon and carbon-heteroatom bonds.

While the unique structure of this compound makes it an intriguing candidate for the synthesis of complex molecules, a thorough review of the scientific literature does not reveal specific, documented examples of its application in the total synthesis of named natural products or complex pharmaceuticals. Its bifunctional nature, with two distinct reactive centers, suggests its potential utility in constructing linear chains with differential functionality at either end, which could then be elaborated into more complex structures.

For instance, the α-bromo ester moiety could be utilized in reactions such as the Reformatsky reaction or as an alkylating agent for various nucleophiles. The terminal chloro group provides a site for a second, distinct nucleophilic substitution, potentially leading to the formation of macrocycles or long-chain functionalized compounds.

Although direct applications in total synthesis are not readily found in the literature, the general reactivity of α-bromo esters and ω-chloro alkanes is well-established. α-Bromo esters are common precursors for the formation of α-amino acids, α-hydroxy acids, and for the construction of various heterocyclic systems. Similarly, the terminal chloro group can be displaced by a variety of nucleophiles, including amines, azides, and thiolates, to introduce nitrogen- and sulfur-containing functionalities.

The potential of this compound as a building block in complex synthesis can be inferred from the known reactivity of similar compounds. For example, related α,ω-dihaloalkanes are frequently employed in the synthesis of cyclic compounds through intramolecular cyclization reactions. It is conceivable that this compound could be used in a similar fashion to construct substituted piperidines or other nitrogen-containing heterocycles, which are common motifs in alkaloids and other biologically active molecules. However, without specific examples in the published literature, its role in the total synthesis of complex molecules remains largely theoretical.

Advanced Spectroscopic and Diffraction Based Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of ethyl 2-bromo-6-chlorohexanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons. For this compound, the spectrum would reveal signals for each proton set, with their chemical shifts influenced by the electronegative bromine and chlorine atoms and the ester functional group.

The proton on the second carbon (C2), being attached to the same carbon as the highly electronegative bromine atom, is expected to be the most deshielded proton in the aliphatic chain, thus appearing at the furthest downfield chemical shift. The methylene (B1212753) protons on the sixth carbon (C6), adjacent to the chlorine atom, would also be shifted downfield, but to a lesser extent than the C2 proton. The quartet and triplet of the ethyl ester group would appear in their characteristic regions.

Analysis of spin-spin coupling patterns allows for the determination of proton connectivity. For instance, the triplet signal for the methyl protons of the ethyl group indicates their coupling to the two adjacent methylene protons, which in turn appear as a quartet. This detailed analysis confirms the ethyl ester moiety. Similarly, coupling between protons on adjacent carbons in the hexanoate (B1226103) chain (e.g., between H2 and H3, H3 and H4, etc.) confirms the linear six-carbon backbone. chemicalbook.comresearchgate.net

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 4.20Triplet (t)~ 7.01H
H-3~ 2.0 - 2.2Multiplet (m)-2H
H-4~ 1.5 - 1.7Multiplet (m)-2H
H-5~ 1.7 - 1.9Multiplet (m)-2H
H-6~ 3.55Triplet (t)~ 6.52H
-OCH₂CH₃~ 4.25Quartet (q)~ 7.12H
-OCH₂CH₃~ 1.30Triplet (t)~ 7.13H

Note: Predicted values are based on analogous structures like ethyl 2-bromohexanoate and general substituent effects. chemicalbook.comnih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. With eight carbon atoms in chemically distinct environments, the ¹³C NMR spectrum of this compound is expected to show eight unique signals.

The carbonyl carbon of the ester group (C1) will appear furthest downfield (~170 ppm) due to its double bond to one oxygen and single bond to another. The carbons bonded to the halogens (C2 and C6) will also be significantly deshielded and shifted downfield compared to standard alkane carbons. The carbon attached to the bromine (C2) is expected to be more deshielded than the carbon attached to the chlorine (C6). docbrown.infodocbrown.info The remaining methylene carbons of the hexanoate chain and the ethyl group carbons will appear at characteristic upfield locations. chemicalbook.com

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 170.1
C-2 (CH-Br)~ 45.5
C-3 (CH₂)~ 33.8
C-4 (CH₂)~ 26.7
C-5 (CH₂)~ 31.9
C-6 (CH₂-Cl)~ 44.5
-OC H₂CH₃~ 61.8
-OCH₂C H₃~ 14.1

Note: Predicted values are based on analogous structures like ethyl 2-bromohexanoate and ethyl 6-bromohexanoate (B1238239) and known substituent effects. docbrown.infochemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting H2 with H3, H3 with H4, H4 with H5, and H5 with H6, confirming the integrity of the hexanoate chain. It would also show a strong correlation between the -OCH₂ - and -CH₃ protons of the ethyl group. dundee.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each CH, CH₂, and CH₃ group. For example, the proton signal at ~4.20 ppm would show a cross-peak to the carbon signal at ~45.5 ppm, assigning them both to the C2 position. dundee.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together different fragments of the molecule. Key HMBC correlations would include the ethyl protons (-OCH₂CH₃) to the carbonyl carbon (C1), and the H2 and H3 protons to the carbonyl carbon (C1), confirming the ester structure and its connection to the hexanoate chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation by showing which parts of the chain tend to fold back on themselves.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes like conformational changes. slideshare.netyoutube.com The single C-C bonds in the hexanoate chain of this compound allow for considerable rotational freedom, leading to a multitude of possible conformations (conformers) in solution. researchgate.net

At room temperature, the rapid interconversion between these conformers results in an averaged NMR spectrum. However, by lowering the temperature, this interconversion can be slowed down on the NMR timescale. unibas.it If the energy barrier to rotation is sufficiently high, the signals corresponding to a single proton or carbon might broaden and then split into multiple distinct signals at very low temperatures, each representing a different, stable conformer. nih.gov Studying these changes allows for the calculation of the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the rotational barriers, providing a deep understanding of the molecule's conformational flexibility and energy landscape. researchgate.netunibas.it

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Insight

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. The C-O single bond stretching of the ester group will also produce strong bands in the fingerprint region. The C-H bonds of the aliphatic chain will show characteristic stretching and bending vibrations. The vibrations associated with the carbon-halogen bonds are typically found at lower wavenumbers. phytojournal.com

Predicted FTIR Spectral Data for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretch2850 - 3000Medium-Strong
C=O (ester)Stretch~ 1740Very Strong
C-O (ester)Stretch1150 - 1250Strong
C-ClStretch600 - 800Medium-Weak
C-BrStretch500 - 600Medium-Weak

Note: Predicted values are based on characteristic absorption frequencies for these functional groups. rsc.orgchemicalbook.com

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of molecules, offering complementary information to infrared (IR) spectroscopy. For this compound, Raman analysis is particularly useful for identifying the characteristic vibrations of its carbon-halogen and carbonyl bonds.

The Raman spectrum provides a distinct fingerprint of a molecule horiba.com. Key vibrational modes for this compound are expected in specific regions of the spectrum. The carbon-halogen stretches are typically strong and found in the lower wavenumber region. Specifically, the C-Cl stretching vibration is anticipated to appear in the 550–800 cm⁻¹ range, while the C-Br stretch is expected between 500–700 cm⁻¹ horiba.com. The exact position of these bands can be influenced by the conformation of the alkyl chain.

The ester functional group also gives rise to a characteristic Raman signal. The C=O stretching mode of an aliphatic ester is expected as a moderate to strong band in the 1710–1745 cm⁻¹ region uci.edu. In a related compound, ethyl hexanoate, the C=O stretch is a distinctive feature researchgate.net. Other vibrations, such as C-C chain stretching and CH₂ bending modes, contribute to the more complex fingerprint region of the spectrum s-a-s.orgnih.gov. While a specific experimental spectrum for this compound is not publicly available, the expected peak locations based on established correlation tables provide a reliable basis for its characterization uci.eduutoronto.ca.

Table 1: Expected Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
C-BrStretch500 - 700 horiba.comStrong
C-ClStretch550 - 800 horiba.comStrong
C=O (Ester)Stretch1710 - 1745 uci.eduModerate
C-O (Ester)Stretch800 - 970 horiba.comMedium
C-C (Aliphatic)Stretch250 - 400 horiba.comStrong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This compound has a molecular formula of C₈H₁₄BrClO₂ lookchem.com.

The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a distinctive isotopic pattern for the molecular ion peak docbrown.infochemguide.co.uk. HRMS can resolve these isotopic peaks and confirm the elemental composition. The calculated monoisotopic mass, which considers the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), provides a precise target for identification.

Table 2: Molecular Weight and Mass Data for this compound

PropertyValueReference
Molecular FormulaC₈H₁₄BrClO₂ lookchem.comnih.gov
Average Molecular Weight257.55 g/mol lookchem.comnih.gov
Monoisotopic Mass255.98657 Da nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides detailed structural information.

For this compound, the fragmentation is expected to be directed by its functional groups: the two halogen atoms and the ethyl ester moiety. Common fragmentation pathways for halogenated esters include miamioh.edu:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Loss of Halogen Radicals: Cleavage of the C-Br and C-Cl bonds to lose a bromine (•Br) or chlorine (•Cl) radical.

Loss of Hydrogen Halides: Elimination of HBr or HCl.

Ester-specific Fragmentations: Loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via McLafferty rearrangement.

The presence of both bromine and chlorine complicates the spectrum, but also provides rich diagnostic information. Site-selective fragmentation can occur, where the bond cleavage is influenced by the specific location of the initial charge researchgate.net. The analysis of fragments containing one or both halogens is aided by their unique isotopic signatures docbrown.infouni-saarland.de.

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for assessing the purity of volatile and semi-volatile compounds like this compound and identifying any volatile byproducts from its synthesis . The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer.

The synthesis of this compound can result in several impurities. For instance, if the starting material is 6-chlorohexanoic acid, residual starting material or incompletely brominated intermediates could be present lookchem.com. If the synthesis involves the ring-opening of ε-caprolactone, related bromo- or chloro-esters could be formed . Related keto-esters, such as Ethyl-6-chloro-2-oxo hexanoate, have been identified as potential impurities in related manufacturing processes ijpsr.com. GC-MS analysis, often using an internal standard for quantification, can effectively separate and identify these potential byproducts, ensuring the purity of the final product rsc.org.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

As this compound is a liquid at standard temperature and pressure, with a boiling point of 130-131 °C at 7 Torr, a crystal structure would require low-temperature diffraction techniques lookchem.com. To date, a specific single-crystal X-ray structure for this compound has not been reported in public databases. However, the principles of crystal engineering for halogenated compounds are well-established. The crystal packing of such molecules is often governed by non-covalent interactions, including halogen bonds (e.g., C-Cl···O or C-Br···O), where the halogen atom acts as an electrophilic species interacting with a nucleophile mdpi.comrsc.orgacs.org.

In the absence of a specific crystal structure for this compound, typical bond lengths and angles can be inferred from crystallographic data of analogous small organic molecules containing the same functional groups. The Cambridge Structural Database (CSD) is a repository for such data. The table below presents representative values for the types of bonds present in the molecule. These values are fundamental for molecular modeling and understanding the compound's geometry.

Table 3: Typical Bond Lengths and Angles for Functional Groups in this compound

Bond/AngleTypeTypical Value
C-BrBond Length~1.94 Å
C-ClBond Length~1.77 Å
C=O (Ester)Bond Length~1.21 Å rsc.org
C-O (Ester)Bond Length~1.33 Å
O-C (Ethyl)Bond Length~1.45 Å
C-CBond Length~1.53 Å
C-C-BrBond Angle~112°
C-C-ClBond Angle~113°
O=C-OBond Angle~123°
C-O-CBond Angle~116°

Note: Values are generalized from typical small molecule crystal structures and may vary.

Compound Reference Table

Conformation in the Crystalline State

Extensive searches of chemical literature and crystallographic databases have revealed no publicly available studies determining the precise conformation of this compound in the crystalline state. As a result, detailed research findings from techniques such as X-ray crystallography, including specific bond lengths, bond angles, and torsion angles that define its three-dimensional structure in a crystal lattice, are not available.

The absence of this specific structural data prevents the creation of a data table detailing the crystalline conformation of the title compound. While general principles of conformational analysis for haloalkanes and esters exist, providing insights into likely preferred geometries in the gas phase or in solution, these cannot be definitively extrapolated to the solid state without experimental validation. Factors such as crystal packing forces can significantly influence the adoption of specific conformers that may differ from those favored in other states of matter.

Therefore, this section remains devoid of detailed findings and data tables due to the lack of published research on the crystal structure of this compound.

Computational and Theoretical Studies on Ethyl 2 Bromo 6 Chlorohexanoate Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecular properties and reaction dynamics, offering insights that are often inaccessible through experimental means alone. For a molecule like Ethyl 2-bromo-6-chlorohexanoate, these methods can predict geometric parameters, electronic distribution, and the energetics of chemical transformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to calculate the electron density of a system to determine its energy and other properties.

For this compound, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its reactivity. The presence of two different halogen atoms (bromine and chlorine) at different positions on the alkyl chain, along with an ester functional group, creates a complex electronic environment. DFT can be employed to calculate various reactivity descriptors. researchgate.netresearchgate.net

Key insights from DFT studies on similar haloalkanes and halogenated esters suggest that the electron-withdrawing nature of the halogens and the ester group significantly influences the molecule's properties. researchgate.netimist.ma The carbon atoms bonded to the bromine and chlorine atoms (C2 and C6, respectively) would exhibit a partial positive charge, making them susceptible to nucleophilic attack. DFT calculations can quantify these partial charges and predict the relative reactivity of these two sites.

Table 1: Hypothetical DFT-Calculated Properties for this compound

This table presents hypothetical data for this compound based on typical values for similar halogenated esters.

PropertyCalculated ValueMethod/Basis Set
Dipole Moment~2.5 - 3.5 DB3LYP/6-311+G(d,p)
C2-Br Bond Length~1.95 - 2.00 ÅB3LYP/6-311+G(d,p)
C6-Cl Bond Length~1.80 - 1.85 ÅB3LYP/6-311+G(d,p)
Mulliken Charge on C2~+0.15 to +0.25B3LYP/6-311+G(d,p)
Mulliken Charge on C6~+0.10 to +0.20B3LYP/6-311+G(d,p)

These values are illustrative and would require specific calculations for confirmation.

Ab Initio Methods for Energetic Landscapes

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. libretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular systems, including their energetic landscapes. acs.orgrsc.org

For this compound, ab initio calculations can be used to map out the potential energy surface for various reactions, such as nucleophilic substitution at either the C2 or C6 position. researchgate.net These calculations can determine the relative energies of reactants, products, and any intermediates or transition states, providing a detailed picture of the reaction pathway. acs.orgnist.gov While computationally more demanding than DFT, high-level ab initio methods are invaluable for benchmarking the results of other computational approaches and for obtaining highly reliable energetic data.

Studies on similar haloalkanes have shown that the choice of ab initio method and basis set is crucial for obtaining accurate energy profiles. rsc.org For a molecule of this size, a common approach is to use a more computationally efficient method for geometry optimization and then perform single-point energy calculations with a more accurate, larger basis set method.

Investigation of Reaction Mechanisms and Transition States

A key application of quantum chemical calculations is the elucidation of reaction mechanisms through the identification and characterization of transition states. rsc.orgrsc.org A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

For this compound, nucleophilic substitution reactions (S_N2) are expected to be a primary pathway for its transformation. Computational studies can model the approach of a nucleophile to either the C2-Br or the C6-Cl bond. By locating the transition state structures for both potential reactions, their respective activation energies can be calculated. The reaction with the lower activation energy will be the kinetically favored pathway.

In the case of a bromo-chloro compound, the nature of the leaving group is a critical factor. Generally, bromide is a better leaving group than chloride due to the weaker C-Br bond compared to the C-Cl bond. Computational studies on analogous systems confirm that the activation barrier for breaking a C-Br bond is typically lower than for a C-Cl bond. ibchem.comchemguide.co.uk Therefore, it is expected that nucleophilic substitution would preferentially occur at the C2 position. DFT calculations on similar systems have successfully modeled the asynchronous breaking of C-halogen bonds in transition states. rsc.org

Analysis of Energetic Profiles and Thermodynamic Parameters

Beyond activation energies, computational chemistry can provide a wealth of thermodynamic data for reactions involving this compound. By performing frequency calculations on the optimized geometries of reactants, products, and transition states, various thermodynamic parameters can be determined.

These parameters include:

Enthalpy of reaction (ΔH): The change in heat content during a reaction.

Entropy of reaction (ΔS): The change in the degree of disorder.

DFT calculations have been successfully used to determine these thermodynamic quantities for reactions of similar halogenated esters. imist.ma For instance, the Gibbs free energy of activation (ΔG‡) can be calculated to compare the rates of competing reaction pathways under specific temperature and pressure conditions.

Table 2: Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction of this compound

This table provides hypothetical thermodynamic data for a representative S_N2 reaction.

ParameterValue at 298.15 K (kcal/mol)
ΔH‡ (C2-Br substitution)~15 - 20
ΔG‡ (C2-Br substitution)~25 - 30
ΔH‡ (C6-Cl substitution)~20 - 25
ΔG‡ (C6-Cl substitution)~30 - 35

These values are illustrative and highlight the expected higher activation barrier for substitution at the C-Cl bond.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules in terms of the distribution and energy of their electrons in various orbitals.

HOMO-LUMO Energy Gaps and Electron Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. emerginginvestigators.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating electron transfer in chemical reactions. wuxiapptec.com

For this compound, the locations of the HOMO and LUMO can provide insights into its reactive sites. It is anticipated that the HOMO would have significant contributions from the non-bonding orbitals of the halogen atoms and the oxygen atoms of the ester group. The LUMO, on the other hand, is expected to be an antibonding orbital (σ) associated with the C-Br and C-Cl bonds. Nucleophilic attack would involve the interaction of the nucleophile's HOMO with the LUMO of this compound. The lower energy of the C-Br σ orbital compared to the C-Cl σ* orbital would make the former the more likely site for nucleophilic attack, which aligns with the predictions from transition state theory.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

This table illustrates the expected trend in frontier orbital energies.

Molecular OrbitalEnergy (eV)
HOMO~ -10.5 to -11.5
LUMO~ 0.5 to 1.5
HOMO-LUMO Gap~ 11.0 to 13.0

These values are hypothetical and serve to illustrate the concept.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which align closely with Lewis structures. uni-muenchen.denih.gov A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals, which can be quantified using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions reveals the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. uni-muenchen.dewisc.edu

For this compound, NBO analysis would elucidate several key intramolecular interactions:

Hyperconjugation: Significant interactions are expected involving the C-Br and C-Cl bonds. Electron density from adjacent C-C and C-H sigma (σ) bonds can delocalize into the empty anti-bonding sigma-star (σ*) orbitals of the C-Br and C-Cl bonds. This hyperconjugation weakens the carbon-halogen bonds and influences their reactivity in nucleophilic substitution reactions.

Ester Group Interactions: The lone pairs (n) of the carbonyl and ether oxygen atoms are significant electron donors. Delocalization from these lone pairs into neighboring anti-bonding orbitals (e.g., n_O -> σ_C-C, n_O -> σ_C-O) stabilizes the molecule. The interaction between the carbonyl oxygen lone pair and the Cα-Br anti-bonding orbital (n_O -> σ*_C-Br) would be particularly important in assessing the electronic influence of the ester group on the adjacent bromine atom.

Stereoelectronic Effects: The strength of these donor-acceptor interactions is highly dependent on the molecule's conformation. NBO analysis of different conformers would reveal how the spatial arrangement of orbitals affects delocalization and, consequently, the relative stability of each conformer.

An illustrative table of the principal donor-acceptor interactions expected for this compound is presented below. The E(2) values are hypothetical and serve to demonstrate the type of data generated.

Donor NBO (i)Acceptor NBO (j)Hypothetical E(2) (kcal/mol)Interaction Type
LP(2) O(carbonyl)σ(Cα-Br)2.5Lone Pair -> Antibond (Vicinal)
LP(1) O(ether)σ(C=O)45.0Lone Pair -> Antibond (Resonance)
σ(C3-C4)σ(C2-Br)1.8Bond -> Antibond (Hyperconjugation)
σ(C5-H)σ(C6-Cl)3.2Bond -> Antibond (Hyperconjugation)
LP(1) Brσ(Cα-H)0.6Lone Pair -> Antibond (Vicinal)
LP(1) Clσ(C5-H)0.9Lone Pair -> Antibond (Vicinal)

Charge Distribution and Electrostatic Potentials

The charge distribution within a molecule is fundamental to its reactivity, governing how it interacts with other polar molecules, ions, and biological targets. Molecular Electrostatic Potential (ESP) maps are a valuable tool for visualizing this distribution. walisongo.ac.id An ESP map plots the electrostatic potential onto the molecule's electron density surface, using color to denote charge regions: red typically indicates electron-rich, negative potential (favored by electrophiles), while blue indicates electron-poor, positive potential (favored by nucleophiles). youtube.comchemistwizards.com

For this compound, an ESP map would be expected to show:

High Negative Potential (Red/Yellow): Concentrated on the two oxygen atoms of the ester group due to their high electronegativity and lone pairs. The bromine and chlorine atoms would also exhibit regions of negative potential, though this can be influenced by orbital polarization effects creating a "sigma-hole" (a region of positive potential) on the halogen atom opposite the C-X bond. walisongo.ac.id

High Positive Potential (Blue/Green): Located on the carbonyl carbon, which is bonded to two highly electronegative oxygen atoms. The Cα carbon (bonded to bromine) and the C6 carbon (bonded to chlorine) would also be electropositive and thus susceptible to nucleophilic attack. The hydrogen atoms of the ethyl group and the alkyl chain would show moderately positive potential.

These features allow for a qualitative prediction of reactive sites for electrophilic and nucleophilic attack.

Reactivity Descriptors and Prediction Models

Conceptual Density Functional Theory (DFT) provides a range of "reactivity descriptors" that quantify and predict a molecule's chemical behavior without the need to model a full reaction pathway.

Fukui Functions and Local Softness Analysis

The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgfaccts.de It helps to identify the most reactive sites within a molecule. Three types of Fukui functions are commonly used: faccts.de

f+(r): For nucleophilic attack (reactivity upon adding an electron). A high value indicates a good site for a nucleophile to attack.

f-(r): For electrophilic attack (reactivity upon removing an electron). A high value indicates the most likely site for an electrophile to attack.

f0(r): For radical attack.

For practical applications, these functions are often condensed to atomic centers, yielding "condensed Fukui functions." wikipedia.org For this compound, analysis would likely reveal:

Sites for Nucleophilic Attack (high f+): The Cα carbon, due to the electron-withdrawing bromine atom and adjacent carbonyl group, and the C6 carbon, due to the terminal chlorine atom, are expected to be the primary electrophilic centers. The carbonyl carbon is another significant electrophilic site.

Sites for Electrophilic Attack (high f-): The carbonyl oxygen atom is the most probable site for electrophilic attack due to its high electron density and accessible lone pairs.

Local softness is related to the Fukui function and describes the reactivity of a specific site in a molecule. A site with high local softness is considered more reactive.

AtomHypothetical f+ (Nucleophilic Attack)Hypothetical f- (Electrophilic Attack)
Cα (C2)0.250.05
C(O) (C1)0.180.02
O(carbonyl)0.030.35
O(ether)0.020.20
C60.220.04
Br0.080.15
Cl0.090.12

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

This compound is a flexible molecule due to the rotational freedom of the single bonds in its hexanoate (B1226103) chain. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netfrontiersin.orgdntb.gov.ua An MD simulation would provide crucial insights into:

Conformational Landscape: By simulating the molecule's motion, MD can identify the most stable low-energy conformers and the energy barriers between them. The relative populations of different conformers, such as extended (linear) versus folded structures, could be determined.

Solvent Effects: The behavior and reactivity of the molecule can be significantly altered by the solvent. MD simulations can explicitly model solvent molecules (e.g., water, ethanol) to study how solvent-solute interactions influence the conformational preferences and the accessibility of reactive sites. For example, in a polar solvent, conformations that maximize the exposure of the polar ester and halide groups might be favored. In nonpolar solvents, intramolecular interactions might lead to more compact or folded conformations. Recent studies on long-chain fatty acid ethyl esters have used MD to understand how intermolecular forces affect their physical properties. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Dihaloesters

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's reactivity with its structural or physicochemical properties, which are represented by numerical values known as molecular descriptors. researchgate.netekb.egcore.ac.uk This approach is particularly useful for predicting the reactivity of a series of related compounds.

A QSRR study for a series of dihaloesters, including this compound, could be developed to predict a specific reaction rate, such as the rate of nucleophilic substitution at one of the halogenated carbons. The process would involve:

Data Set Compilation: A set of dihaloesters with experimentally measured reaction rates would be assembled.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors would be calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment), topological descriptors (describing molecular shape and branching), and quantum-chemical descriptors (e.g., electrophilicity index).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed reactivity. wisc.eduresearchgate.net

Validation: The model's predictive power is tested using both internal and external validation sets of molecules that were not used in the model-building process.

For dihaloesters, relevant descriptors would likely include the partial charges on the carbon and halogen atoms, the energies of the LUMO and the σ*(C-X) orbitals, and steric parameters that describe the accessibility of the reaction centers. Such a model could effectively predict the relative reactivity of different dihaloesters under specific reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-bromo-6-chlorohexanoate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves esterification of 2-bromo-6-chlorohexanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Yield optimization requires control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hrs). Side-product analysis (e.g., unreacted acid or diethyl ether byproducts) via GC-MS or HPLC is critical. Adjusting the molar ratio of ethanol to acid (2:1 to 3:1) and using molecular sieves to remove water can enhance yields .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use NMR (¹H, ¹³C) to verify ester functionality (δ ~4.1 ppm for CH₂O, δ ~1.2 ppm for CH₃) and halogen positions. Mass spectrometry (EI-MS) confirms molecular ion peaks (C₈H₁₄BrClO₂, [M]⁺ at m/z ≈ 264–266). For crystallographic validation, single-crystal X-ray diffraction with SHELX software resolves bond angles and stereochemistry .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Distillation (vacuum or fractional) separates the ester from low-boiling solvents. Column chromatography (silica gel, hexane/ethyl acetate eluent) removes polar impurities. Purity assessment via TLC (Rf ~0.6 in 7:3 hexane:EtOAc) and quantification by GC-FID (>97% purity required for reproducibility) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at C2 is more reactive than chlorine at C6 due to lower bond dissociation energy (Br-C vs. Cl-C). Steric hindrance from the ethyl ester group slows SN2 pathways, favoring SN1 mechanisms in polar solvents (e.g., DMF). Kinetic studies using conductivity measurements or IR spectroscopy track intermediate carbocation formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.